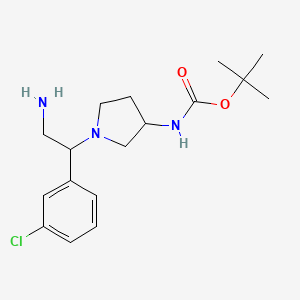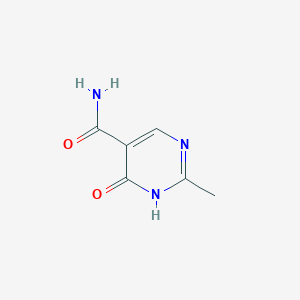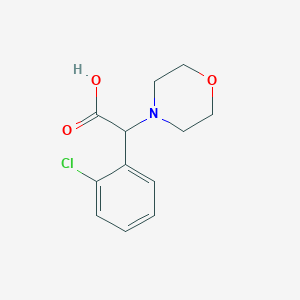
4-(2,5-Dimethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Dimethylphenyl)-5-(((4-Fluorophenyl)amino)methyl)-4H-1,2,4-triazol-3-thiol ist eine komplexe organische Verbindung, die zur Klasse der Triazolderivate gehört. Triazole sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der pharmazeutischen Chemie häufig verwendet.
Vorbereitungsmethoden
Die Synthese von 4-(2,5-Dimethylphenyl)-5-(((4-Fluorophenyl)amino)methyl)-4H-1,2,4-triazol-3-thiol umfasst typischerweise mehrstufige organische Reaktionen. Der Syntheseweg kann die folgenden Schritte beinhalten:
Bildung des Triazolrings: Dies kann durch Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen erreicht werden.
Einführung der Thiolgruppe: Die Thiolgruppe kann durch nucleophile Substitutionsreaktionen eingeführt werden.
Substitution an den Phenylringen: Die Dimethyl- und Fluorphenylgruppen werden durch elektrophile aromatische Substitutionsreaktionen eingeführt.
Industrielle Produktionsverfahren können die Optimierung dieser Schritte beinhalten, um höhere Ausbeuten und Reinheit zu erzielen, wobei häufig Katalysatoren und spezifische Reaktionsbedingungen eingesetzt werden, um die Effizienz zu verbessern.
Analyse Chemischer Reaktionen
4-(2,5-Dimethylphenyl)-5-(((4-Fluorophenyl)amino)methyl)-4H-1,2,4-triazol-3-thiol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Thiolgruppe kann oxidiert werden, um Disulfide oder Sulfonsäuren zu bilden.
Reduktion: Die Verbindung kann Reduktionsreaktionen unterliegen, insbesondere am Triazolring oder an den Phenylsubstituenten.
Substitution: Die Phenylringe können an elektrophilen oder nucleophilen Substitutionsreaktionen teilnehmen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid sowie verschiedene Elektrophile oder Nucleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
4-(2,5-Dimethylphenyl)-5-(((4-Fluorophenyl)amino)methyl)-4H-1,2,4-triazol-3-thiol findet verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.
Biologie: Die Verbindung zeigt potenzielle biologische Aktivitäten, darunter antimikrobielle, antifungale und antikanzerogene Eigenschaften.
Medizin: Sie wird auf ihre potenziellen therapeutischen Wirkungen und als Leitverbindung in der Medikamentenentwicklung untersucht.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese anderer komplexer Moleküle verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 4-(2,5-Dimethylphenyl)-5-(((4-Fluorophenyl)amino)methyl)-4H-1,2,4-triazol-3-thiol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Triazolring kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die Thiolgruppe kann an Redoxreaktionen teilnehmen und zelluläre Prozesse beeinflussen. Die substituierten Phenylringe tragen zur Gesamtbindingaffinität und -spezifität der Verbindung bei.
Wirkmechanismus
The mechanism of action of 4-(2,5-Dimethylphenyl)-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The thiol group may participate in redox reactions, affecting cellular processes. The substituted phenyl rings contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen zu 4-(2,5-Dimethylphenyl)-5-(((4-Fluorophenyl)amino)methyl)-4H-1,2,4-triazol-3-thiol gehören andere Triazolderivate mit unterschiedlichen Substituenten. Diese Verbindungen können ähnliche biologische Aktivitäten aufweisen, unterscheiden sich jedoch in ihrer Potenz, Selektivität und pharmakokinetischen Eigenschaften. Beispiele für ähnliche Verbindungen sind:
- 4-(2,5-Dimethylphenyl)-4H-1,2,4-triazol-3-thiol
- 5-(((4-Fluorophenyl)amino)methyl)-4H-1,2,4-triazol-3-thiol
Die Einzigartigkeit von 4-(2,5-Dimethylphenyl)-5-(((4-Fluorophenyl)amino)methyl)-4H-1,2,4-triazol-3-thiol liegt in seiner spezifischen Kombination von funktionellen Gruppen, die möglicherweise unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C17H17FN4S |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
4-(2,5-dimethylphenyl)-3-[(4-fluoroanilino)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17FN4S/c1-11-3-4-12(2)15(9-11)22-16(20-21-17(22)23)10-19-14-7-5-13(18)6-8-14/h3-9,19H,10H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
PPJLDEFMLDPOSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)N2C(=NNC2=S)CNC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




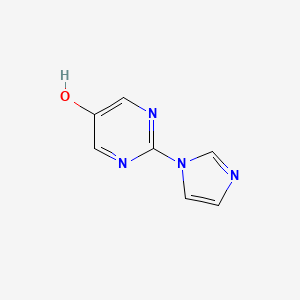

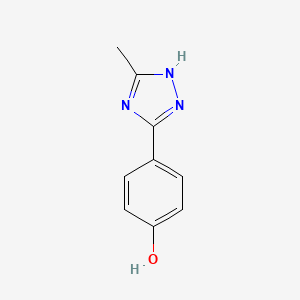
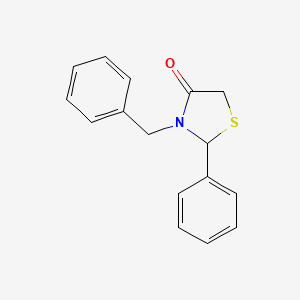
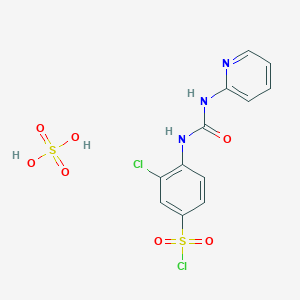
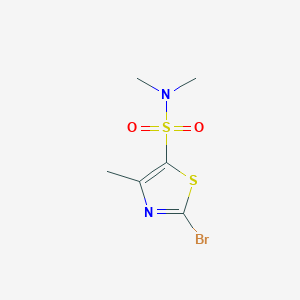

![1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B11769288.png)
![5,7-Dibromo-1H-benzo[d][1,2,3]triazole](/img/structure/B11769294.png)
